1H-Benzimidazole-1,5,6-triamine

Description

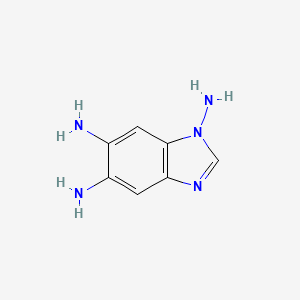

Structure

2D Structure

3D Structure

Properties

CAS No. |

877473-51-3 |

|---|---|

Molecular Formula |

C7H9N5 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

benzimidazole-1,5,6-triamine |

InChI |

InChI=1S/C7H9N5/c8-4-1-6-7(2-5(4)9)12(10)3-11-6/h1-3H,8-10H2 |

InChI Key |

JVAHDDAYIFVIIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2N)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1h Benzimidazole 1,5,6 Triamine and Analogous Polyamine Systems

Strategic Approaches to Benzimidazole (B57391) Core Formation

The formation of the benzimidazole nucleus is the foundational step in the synthesis of its derivatives. Classical methods have been adapted and refined to accommodate the presence of multiple amine substituents, which can influence reactivity and reaction conditions.

Modified Phillips-Ladenburg Reactions for Triamine Precursors

The Phillips-Ladenburg reaction, a condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative, is a cornerstone of benzimidazole synthesis. colab.ws For the creation of polyamine systems, this method requires modification to handle triamine precursors. The reaction typically proceeds by heating the reactants, often in the presence of a mineral acid catalyst. colab.ws The challenge with triamine precursors lies in controlling the chemoselectivity of the condensation and preventing unwanted side reactions due to the multiple nucleophilic amine groups.

Key considerations for adapting the Phillips-Ladenburg reaction for triamine precursors include:

Protecting Group Strategy: Temporarily masking one or more amine groups can direct the cyclization to the desired positions.

Reaction Conditions: Careful optimization of temperature and catalyst can favor the desired cyclization pathway. For instance, condensations with aromatic acids may necessitate temperatures exceeding 180°C in sealed vessels to proceed efficiently. colab.ws

Carboxylic Acid Choice: The nature of the carboxylic acid can influence the reaction's success. Formic acid is commonly used for the synthesis of unsubstituted benzimidazoles. youtube.com

Adaptations of Weidenhagen Cyclization for Aminated Benzimidazoles

The Weidenhagen cyclization offers an alternative route to benzimidazoles, involving the reaction of an o-phenylenediamine with an aldehyde followed by an oxidative cyclization. Numerous methods have been developed based on this fundamental transformation, utilizing a wide array of catalysts and reaction conditions. nih.gov When applied to aminated benzimidazoles, the choice of oxidant and reaction conditions is crucial to avoid oxidation of the amine substituents.

Modern adaptations often focus on greener and more efficient processes. For example, some methods employ nanomaterial catalysts or proceed under solvent-free conditions to enhance reaction rates and simplify product purification. nih.gov

One-Pot and Cascade Reactions for Multi-Substitution

Examples of one-pot and cascade reactions include:

Three-component reactions: These reactions can bring together an o-phenylenediamine, an aldehyde, and another component, such as an isocyanide, to rapidly build molecular complexity. nih.gov

Domino reactions: A sequence of intramolecular reactions can be triggered from a single starting material to form the benzimidazole ring system with multiple substituents. Iron-catalyzed domino C-N bond formation and cyclization reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) have been developed for the synthesis of benzimidazole derivatives. rsc.org

These advanced strategies often utilize catalysts to promote the desired transformations under mild conditions. rsc.org

Advanced Amine Introduction and Functionalization Techniques

The introduction of amine groups onto the benzimidazole core is a critical step in the synthesis of polyaminated systems. This can be achieved either by starting with aminated precursors or by functionalizing the pre-formed benzimidazole ring.

Selective Nitration and Subsequent Reduction Pathways

A prevalent strategy for introducing amine groups onto an aromatic ring is through nitration followed by reduction. The selective nitration of benzimidazoles can be challenging due to the presence of multiple reactive sites. The position of nitration is influenced by the reaction conditions and the directing effects of existing substituents.

Recent research has focused on developing highly selective nitration methods. For instance, ruthenium-catalyzed C-H nitration has been shown to achieve meta-selectivity on arenes with directing groups. researchgate.net Following nitration, the nitro groups can be reduced to amines using various reducing agents, such as iron powder in the presence of an acid. organic-chemistry.org This two-step process provides a versatile route to a wide range of aminated benzimidazoles.

Directed Amination Reactions for Benzimidazole Ring Systems

Direct amination reactions offer a more direct approach to introducing amine functionalities, avoiding the nitration and reduction steps. These methods often employ transition metal catalysts to facilitate the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, has been successfully used for the construction of the benzimidazole nucleus itself, indicating its potential for the amination of the benzimidazole ring. nih.govacs.org

Directed amination reactions can offer high regioselectivity, controlled by the use of directing groups that position the catalyst at a specific C-H bond. While this is a powerful tool, the development of directing groups that can be easily installed and removed is an ongoing area of research.

Below is a table summarizing various synthetic approaches for the formation of the benzimidazole core:

| Synthetic Method | Reactants | Key Features | Reference(s) |

| Phillips-Ladenburg Reaction | o-phenylenediamine, carboxylic acid | Well-established, often requires acidic conditions and heat. | colab.ws |

| Weidenhagen Cyclization | o-phenylenediamine, aldehyde | Involves oxidative cyclization, can be catalyzed by various reagents. | nih.gov |

| One-Pot Condensation | o-phenylenediamine, aldehyde | Efficient, reduces reaction steps and waste. | ichem.md |

| Iron-Catalyzed Domino Reaction | Benzo-1,2-quinone, aldehyde, ammonium acetate | Forms multiple bonds in a single pot, mild conditions. | rsc.org |

This table provides an interactive way to explore the different synthetic strategies discussed.

Utilization of Ortho-Phenylenediamine and Related Diamine Precursors

The foundational approach to synthesizing the benzimidazole core involves the cyclocondensation of an ortho-phenylenediamine with a one-carbon electrophile. researchgate.netenpress-publisher.com This can be a carboxylic acid, aldehyde, or other derivatives. tuiasi.ronih.gov For the synthesis of specifically amino-substituted benzimidazoles, appropriately substituted ortho-phenylenediamines are crucial starting materials.

The reaction of ortho-phenylenediamine with various amino acids, such as aspartic acid, serine, and histidine, has been explored to produce benzimidazole derivatives. nih.gov The nature and quantity of the amino acid used can influence the resulting product. nih.gov Another common strategy involves the condensation of ortho-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). tuiasi.ro

For instance, 2-(4-aminophenyl)-benzimidazole can be synthesized by reacting ortho-phenylenediamine with p-aminobenzoic acid. tuiasi.ro This reaction can be catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or ortho-phosphoric acid. tuiasi.ro The general principle involves the formation of an intermediate that undergoes cyclization to form the benzimidazole ring.

A variety of substituted benzimidazoles can be accessed through this general pathway by choosing the appropriately substituted ortho-phenylenediamine and carboxylic acid or aldehyde. nih.govresearchgate.net For example, reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with substituted aromatic aldehydes yields the corresponding 6-nitro or 6-chloro-1H-benzimidazole derivatives. nih.gov

Interactive Table: Synthesis of Benzimidazole Derivatives from Ortho-Phenylenediamine

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Aspartic acid | Condensation | Benzimidazole derivative | nih.gov |

| o-phenylenediamine | Serine | Condensation | Benzimidazole derivative | nih.gov |

| o-phenylenediamine | Histidine | Condensation | Benzimidazole derivative | nih.gov |

| o-phenylenediamine | p-aminobenzoic acid | o-phosphoric acid | 4-(1H-benzo[d]imidazol-2-yl)aniline | tuiasi.ro |

| 4-nitro-o-phenylenediamine | Aromatic aldehydes | Sodium metabisulfite | 6-nitro-1H-benzimidazole derivatives | nih.gov |

Catalyst Systems in the Synthesis of Amino-Benzimidazoles

The synthesis of amino-benzimidazoles has been significantly advanced by the development of various catalyst systems, which improve reaction efficiency, selectivity, and sustainability. These can be broadly categorized into metal-catalyzed reactions, organocatalysis, and the use of nanocatalysts.

Transition metal catalysts, particularly those based on palladium (Pd), copper (Cu), and nickel (Ni), are widely employed in C-N bond formation reactions crucial for benzimidazole synthesis. researchgate.net These catalysts can be used in the cyclization of ortho-substituted anilines. youtube.com For example, copper-catalyzed intramolecular N-arylation is a known method for synthesizing benzimidazoles. nih.gov

Metal complexes can also serve as catalysts. For instance, Fe(III) porphyrin complexes have been shown to be effective catalysts in a one-pot, three-component synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.gov Gold-supported on various metal oxides like TiO2, Al2O3, and ZnO has also been used to catalyze the synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide in the presence of hydrogen. rsc.org

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of benzimidazoles. thieme-connect.comresearchgate.net This approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. Chiral amines, such as L-prolinamide, have been successfully used as organocatalysts for the stereoselective synthesis of chiral benzimidazole derivatives. thieme-connect.comconicet.gov.ar

Bio-inspired ortho-quinone catalysts have also been utilized for the metal-free, aerobic oxidative synthesis of benzimidazoles from primary amines. acs.org This method offers high yields under mild reaction conditions. acs.org Furthermore, catalyst-free methods are being developed, for instance, the synthesis of 2-alkyl or aryl-substituted benzimidazoles at room temperature by simply combining alkyl or arylaldehydes with ortho-phenylenediamines. researchgate.net

Nanocatalysts are gaining prominence in benzimidazole synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity, improved yields, and shorter reaction times. nih.gov A variety of metal oxide nanoparticles, including ZnO, TiO2, CoFe2O4, and AuNPs, have been successfully employed as catalysts. nih.govearthlinepublishers.comrsc.org

A key advantage of many nanocatalyst systems is their recyclability. For example, magnetic nanoparticles like Fe3O4@SiO2-ZnCl2 can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of catalytic activity. earthlinepublishers.comrsc.org This recyclability makes the synthetic process more economical and environmentally friendly. For instance, a Cu nanoparticle-loaded metallovesicle catalyst could be recycled for up to five runs without a drop in product yield. rsc.org

Interactive Table: Comparison of Catalyst Systems in Benzimidazole Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Metal-Catalyzed | Pd, Cu, Ni complexes | High efficiency, good for C-N bond formation | researchgate.netyoutube.com |

| Organocatalysis | L-prolinamide, ortho-quinones | Metal-free, stereoselective, mild conditions | thieme-connect.comacs.org |

Green Chemistry Principles in 1H-Benzimidazole-1,5,6-triamine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazoles to minimize environmental impact. This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of benzimidazole derivatives. mdpi.comscispace.comarkat-usa.orgjocpr.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org

For example, the synthesis of 2-aryl-1H-benzimidazoles from 1,2-diaminobenzene and arylcarboxylic acids using a zeolite catalyst can be efficiently carried out under microwave irradiation. scispace.com Similarly, the reaction of ortho-phenylenediamines with various aldehydes and phenolic acids can be performed rapidly under microwave conditions. mdpi.com In some cases, microwave-assisted synthesis can be conducted in solvent-free conditions, further enhancing its green credentials. arkat-usa.org The use of microwave irradiation has been shown to increase yields by 10-50% and reduce reaction times by 96-98% in certain instances. organic-chemistry.org

Solvent-Free and Aqueous Media Conditions

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine derivative with a one-carbon (C1) source, such as an aldehyde or a carboxylic acid. Traditional methods often rely on harsh conditions and volatile organic solvents. In contrast, green chemistry approaches aim to eliminate or replace these solvents with water or conduct reactions in the absence of any solvent.

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, shorter reaction times and higher yields. acs.org One common solvent-free technique involves the simple grinding of reactants, sometimes with a catalyst, followed by heating. acs.orgresearchgate.net For instance, the condensation of o-phenylenediamine with various aldehydes and carboxylic acids has been successfully achieved under solvent-free conditions at elevated temperatures (e.g., 140 °C), yielding a range of 2-substituted benzimidazoles. acs.orgrsc.org Another powerful solvent-free method is ball milling, where mechanical energy facilitates the reaction between solid reactants, providing high yields of benzimidazole derivatives without the need for any solvent. researchgate.netmdpi.com

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several procedures have been developed for benzimidazole synthesis in aqueous media. cnr.it These reactions can proceed without any catalyst or be promoted by simple, biodegradable catalysts like L-proline or pyruvic acid at moderate temperatures. dntb.gov.uanih.gov High-temperature water (sub- and supercritical) has also been employed as an environmentally benign solvent for the synthesis of 2-phenylbenzimidazole (B57529) from 1,2-phenylenediamine and benzoic acid, achieving yields around 90%. chalcogen.ro

The synthesis of the target compound, This compound , would necessitate the cyclization of 1,2,4,5-tetraaminobenzene . The synthesis of this key precursor, typically as its hydrochloride salt, has been reported starting from 4,6-dinitro-m-dichlorobenzene through a two-step process of ammonolysis followed by catalytic hydrogenation. google.com This tetra-amine precursor is a known monomer for the synthesis of benzimidazole-linked polymers. sigmaaldrich.com

Applying the green methodologies discussed, one could envision the synthesis of this compound by reacting 1,2,4,5-tetraaminobenzene with a C1 source like formic acid in high-temperature water or under solvent-free heating conditions. While a specific report for this exact transformation under these green conditions is not detailed in the reviewed literature, the extensive success with other o-phenylenediamine analogues strongly supports its feasibility.

| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Aryl aldehydes | Water, no catalyst, reflux | Excellent | cnr.it |

| o-phenylenediamine | Benzoic acid | Solvent-free, ball milling, 20 Hz, 1 hr | ~95 | researchgate.netmdpi.com |

| o-phenylenediamine | Organic acids | Solvent-free, 140 °C | Good to Excellent | acs.org |

| o-phenylenediamine | Aldehydes | Aqueous media, L-Proline, reflux | Good to Excellent | dntb.gov.ua |

| 1,2-phenylenediamine | Benzoic acid | High-temperature water, 300 °C, 30 min | ~90 | chalcogen.ro |

Biorenewable Reactants and Sustainable Methodologies

A further advancement in green synthesis is the use of reactants derived from renewable biomass, which reduces reliance on petrochemical feedstocks. nih.gov A notable example is the use of D-glucose as a biorenewable and efficient C1 synthon for the synthesis of benzimidazoles. acs.org In this metal-free process, o-phenylenediamines react with D-glucose in water at 100 °C. acs.org This method is notable for its broad functional group tolerance, short reaction times, and excellent yields, representing a highly sustainable route to the benzimidazole core. acs.org

Another innovative and sustainable approach is the one-pot photocatalytic synthesis of benzimidazoles. cnr.it This method uses a tandem process where a biorenewable alcohol, such as ethanol (B145695) , serves as both a hydrogen source and, upon photocatalytic dehydrogenation, an aldehyde source. cnr.it The process typically starts with a substituted nitroaniline and ethanol in an aqueous solution containing a photocatalyst (e.g., Pt/TiO2). cnr.it The photocatalyst facilitates the reduction of the nitro group to an amine and the oxidation of ethanol to acetaldehyde (B116499) simultaneously. The in-situ generated o-phenylenediamine derivative then condenses with the acetaldehyde to form the benzimidazole ring. cnr.it This methodology is exceptionally green as it uses light as the energy source, operates at ambient temperature, and utilizes a biorenewable reactant. researchgate.netcnr.it

These sustainable strategies could be extended to the synthesis of polyamine systems like this compound. For example, a suitably substituted dinitro- or trinitro-aniline could potentially be used as a starting material in the photocatalytic tandem reaction to generate the required polyamine precursor in situ for cyclization.

| Reactants | C1 Source/Method | Conditions | Key Features | Reference |

|---|---|---|---|---|

| o-phenylenediamines | D-Glucose | Water, 100 °C, 1 hr | Biorenewable C1 source, metal-free, excellent yields | acs.org |

| Nitro-compound, Ethanol | Ethanol (in-situ aldehyde) | Aqueous ethanol, Photocatalyst (e.g., Pt/TiO2), Light irradiation | One-pot tandem reaction, uses biorenewable reactant, ambient temperature | researchgate.netcnr.it |

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole 1,5,6 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of benzimidazole (B57391) derivatives in both solution and solid states. nih.gov It allows for the unambiguous assignment of protons and carbons within the molecule, which is essential for confirming the synthesis and understanding the electronic environment of the nucleus. arabjchem.orgresearchgate.net

Proton (1H) NMR for Amine Proton Environments and Aromatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environments of the amine and aromatic protons in 1H-Benzimidazole-1,5,6-triamine. In benzimidazole systems, the NH proton of the imidazole (B134444) ring typically appears as a broad singlet. beilstein-journals.org The aromatic protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the amine substituents. The amine protons themselves will also produce signals, the chemical shifts of which can be affected by solvent and concentration.

For instance, in related benzimidazole structures, aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. researchgate.net The specific shifts and multiplicities of the aromatic protons in this compound would allow for the determination of their precise locations on the benzene ring.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Imidazole) | ~12.0-13.0 | Broad Singlet |

| Aromatic-H | ~7.0-8.5 | Multiplet, Doublet, Singlet |

| Amine-H (NH₂) | Variable | Broad Singlet |

Carbon (13C) NMR for Backbone and Substituent Carbon Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the benzimidazole backbone and any substituent groups are indicative of their electronic environment. In benzimidazole derivatives, the carbon of the C=N group within the imidazole ring typically appears at a distinct downfield shift. rsc.org The carbons of the benzene ring will have chemical shifts influenced by the electron-donating or withdrawing nature of the attached amino groups.

Due to rapid tautomerism in some substituted benzimidazoles, not all expected signals may be observed in the ¹³C NMR spectra. arabjchem.org However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl, methylene, methine, and quaternary carbons. uvic.ca

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imidazole) | ~150-155 |

| Aromatic C-N | ~130-145 |

| Aromatic C-H | ~110-130 |

| Aromatic C (quaternary) | Variable |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent to one another in the molecule. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. youtube.comcolumbia.edu HSQC is often preferred due to its higher sensitivity. columbia.edu

These 2D NMR experiments provide a comprehensive map of the connectivity within the this compound molecule, leaving little ambiguity in its structural elucidation.

Specialized NMR for Metal Complexes (e.g., 195Pt NMR)

When this compound acts as a ligand to form metal complexes, specialized NMR techniques can be employed to study the coordination environment. For instance, if complexed with platinum, 195Pt NMR spectroscopy provides direct information about the platinum center. The chemical shift of the 195Pt signal is highly sensitive to the nature of the ligands coordinated to the platinum atom. mdpi.comnih.gov Changes in the 195Pt chemical shift upon complexation can confirm the coordination of the benzimidazole ligand and provide insights into the geometry and electronic structure of the resulting complex. mdpi.comresearchgate.net For example, the replacement of a chloride ligand with a water molecule in a platinum complex can cause a significant upfield shift in the 195Pt NMR spectrum. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the characteristic functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups.

N-H Stretching: The N-H stretching vibrations of the imidazole ring and the primary amine groups are expected to appear in the region of 3100-3500 cm⁻¹. The imidazole N-H stretch is often broad. researchgate.netresearchgate.net

C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring typically occurs in the 1500-1630 cm⁻¹ region. researchgate.netrsc.org

C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring will be observed in the 1400-1600 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹. orientjchem.org

N-H Bending: The N-H bending vibrations of the amine groups are expected in the 1550-1650 cm⁻¹ region.

Upon coordination to a metal ion, shifts in the positions of these bands, particularly the C=N and N-H stretching frequencies, can provide evidence of complex formation. researchgate.net

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Imidazole & Amine) | 3100-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=N (Imidazole) | 1500-1630 | Stretching |

| C=C (Aromatic) | 1400-1600 | Stretching |

| N-H (Amine) | 1550-1650 | Bending |

| C-N | 1250-1350 | Stretching |

Based on a comprehensive search for scientific literature and data, there is currently no specific information available for the chemical compound This compound corresponding to the detailed analytical techniques requested in the outline.

Searches for this specific compound, including its synonym 1,5,6-triaminobenzimidazole and CAS number 73506-42-0, did not yield any published research containing data for the following analyses:

Raman Spectroscopy and Vibrational Energy Distribution Analysis (VEDA)

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LCMS)

Electrospray Ionization (ESI) Techniques

Single-Crystal X-ray Crystallography

While general information exists for the broader class of benzimidazole derivatives, this data is not applicable to the specific triamine structure requested. To maintain scientific accuracy, an article on "this compound" focusing on these advanced spectroscopic and structural elucidation methods cannot be generated at this time due to the absence of publicly available research findings.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. It provides detailed information about the atomic and molecular structure, phase purity, and crystallinity of a material. In the context of a synthesized compound like this compound, PXRD is crucial for confirming its solid-state form and identifying any polymorphic or amorphous content.

The technique operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the crystalline lattice of a material. marshall.edu The resulting diffraction pattern is a unique fingerprint of the crystalline structure. Each peak in the pattern corresponds to a specific set of crystal lattice planes, defined by its position (2θ angle) and intensity. marshall.edu

For novel compounds, the experimental PXRD pattern is often compared with a pattern simulated from single-crystal X-ray diffraction (SCXRD) data to confirm the bulk material's phase identity. researchgate.netresearchgate.net Most materials possess distinct XRD spectra, which allows for their identification within a compound or mixture when compared against a database of known spectra. marshall.edu This makes PXRD an invaluable tool in pharmaceutical sciences for identifying counterfeit drugs and ensuring the correct polymorphic form of an active pharmaceutical ingredient (API) is present, as different forms can have different physical properties. nih.gov

While a specific PXRD pattern for this compound is not documented in the searched sources, the table below outlines the typical parameters collected and analyzed in a PXRD experiment for a crystalline organic compound.

| Parameter | Description | Significance |

| 2θ Angle | The angle between the incident and diffracted X-ray beams. | Defines the position of diffraction peaks, which are characteristic of the crystal lattice spacing. |

| d-spacing (Å) | The interplanar distance within the crystal lattice. | Calculated from the 2θ angle using Bragg's Law; fundamental to identifying the crystal structure. |

| Intensity (Counts) | The number of X-rays detected at a specific 2θ angle. | Relates to the atomic arrangement within the lattice planes; used for phase identification and quantification. |

| Crystallite Size | The size of coherent diffracting domains. | Can be estimated from the broadening of diffraction peaks; influences material properties. |

| Phase Purity | The absence of peaks from unintended crystalline phases or impurities. | Confirms the sample is a single, pure substance. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds such as this compound, UV-Vis spectroscopy provides valuable information about the extent of conjugation and the types of electronic transitions occurring between molecular orbitals.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital, typically a highest occupied molecular orbital (HOMO), to a higher energy orbital, such as the lowest unoccupied molecular orbital (LUMO). researchgate.net The benzimidazole core, being a conjugated system, exhibits characteristic π→π* transitions. The presence of amino groups (-NH2) with non-bonding electrons (n-electrons) on the benzimidazole ring would also be expected to give rise to n→π* transitions.

The position (λmax) and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. While specific UV-Vis data for this compound is unavailable, the spectral properties of the closely related 2-aminobenzimidazole (B67599) have been studied. Theoretical calculations for 2-aminobenzimidazole show absorption maxima corresponding to electronic transitions from the HOMO to the LUMO. researchgate.net The HOMO is located over the benzimidazole ring, and the transition results in a transfer of electron density from the ring to the amino group. researchgate.net Experimental data for 2-aminobenzimidazole in water and ethanol (B145695) show characteristic absorption bands in the UV region. researchgate.net

The table below presents the experimental UV-Vis absorption maxima for 2-aminobenzimidazole in different solvents, illustrating the type of data obtained from this analysis. The introduction of three amino groups in this compound would likely lead to shifts in these absorption bands.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

|---|---|---|---|---|

| Ethanol | 283 | 243 | 212 | researchgate.net |

| Water | 280 | 244 | 204 | researchgate.net |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting thermogram provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems. For a compound like this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. For example, studies on poly(benzimidazole imide) films show 5% weight loss temperatures (T5%) exceeding 520°C, indicating excellent thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. nih.gov The resulting data can determine melting points (Tm) and glass transition temperatures (Tg). For instance, DSC analyses of benzimidazole dicationic ionic liquids have been used to determine their melting transitions and glass transitions, which define the operative temperature range of the materials. nih.gov

Although specific TGA and DSC data for this compound are not available, the tables below present typical thermal data for other benzimidazole derivatives, illustrating the key parameters obtained from these analyses.

| Compound | Decomposition Onset (°C) | Decomposition Steps | Reference |

|---|---|---|---|

| Fenbendazole | 179.3 | 4 | nih.gov |

| Rafoxanide | 186.0 | 2 | nih.gov |

| Compound | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Fenbendazole | Melting (with decomposition) | 230.7 | nih.gov |

| Rafoxanide | Melting | 173.9 | nih.gov |

| Benzimidazole Dicationic Ionic Liquid (C3 linker, Br- anion) | Melting (Tm) | 137.9 | nih.gov |

Computational and Theoretical Chemistry of 1h Benzimidazole 1,5,6 Triamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These theoretical methods provide insights into molecular structure, reactivity, and various physicochemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries to their lowest energy state and for calculating electronic properties. For 1H-Benzimidazole-1,5,6-triamine, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles of the most stable conformation. Furthermore, analysis of the electronic structure would provide information on the distribution of electrons within the molecule. Despite the utility of this method, specific DFT studies on this compound are not found in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. nih.gov A detailed HOMO-LUMO analysis for this compound, including the orbital energies and the energy gap, has not been reported.

Electrostatic Potential (MEP) and Electron Localization Function (ELF) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how the molecule will interact with other chemical species. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule, offering insights into chemical bonding. No specific MEP or ELF studies for this compound are currently available.

Fukui Functions and Other Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. These and other reactivity descriptors, such as softness, hardness, and the electrophilicity index, are derived from DFT calculations and provide a quantitative measure of a molecule's reactivity. There is no published research detailing the calculation of Fukui functions or other reactivity descriptors for this compound.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and data storage. mdpi.com Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. These predictions can guide the synthesis of new materials with enhanced NLO characteristics. biointerfaceresearch.com A computational investigation into the NLO properties of this compound has not been documented.

AIM (Atoms in Molecules) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the electron density to characterize chemical bonding. It can identify bond critical points and describe the nature of atomic interactions, whether they are shared (covalent) or closed-shell (ionic or van der Waals) interactions. A comprehensive AIM analysis for this compound is absent from the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and intramolecular motions. For benzimidazole (B57391) derivatives, MD simulations have been employed to understand the stability of ligand-protein complexes. nih.gov For instance, simulations have been used to study the interaction of benzimidazole-based compounds with targets like beta-tubulin, where the root mean square deviation (RMSD) of the protein backbone helps to assess the stability of the complex over time. nih.gov

Protonation Equilibria and Basicity Predictions (pKa calculations)

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems, influencing its solubility, membrane permeability, and interaction with receptors. The benzimidazole scaffold possesses both acidic (N-H) and basic (pyridinic nitrogen) sites. nih.gov The pKa of the conjugate acid of benzimidazole itself is experimentally determined to be around 5.4-5.5. nih.gov

Table 1: Predicted pKa Values for Protonation Sites of a Benzimidazole Derivative (Note: This table is illustrative and based on general principles and data for related compounds. Specific calculations for this compound are required for precise values.)

| Protonation Site | Predicted pKa |

| N1-H | ~5.0 - 6.0 |

| 5-NH2 | ~3.0 - 4.5 |

| 6-NH2 | ~3.0 - 4.5 |

Solvent Effects on Electronic and Structural Properties

The surrounding solvent environment can significantly impact the electronic structure and geometry of a molecule. For benzimidazole derivatives, solvent effects have been studied to understand how polarity influences their spectroscopic and chemical properties. unl.pt Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a phenomenon that can be investigated computationally.

For this compound, computational studies using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in MD simulations can elucidate these effects. nih.gov These calculations can predict changes in dipole moment, frontier molecular orbital energies (HOMO and LUMO), and absorption spectra in different solvents. researchgate.net For example, polar solvents are expected to stabilize charged or highly polar tautomers and conformers, potentially altering the protonation state and reactivity of the molecule. unl.pt

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking) for Potential Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. pnrjournal.comekb.eg

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a receptor, typically expressed in kcal/mol. researchgate.net For benzimidazole derivatives, docking studies have been performed against various targets, including acetylcholinesterase, carbonic anhydrase, and various kinases, with reported binding energies indicating favorable interactions. ekb.egnih.gov For instance, some benzimidazole derivatives have shown binding affinities in the range of -8 to -10 kcal/mol against certain cancer targets. researchgate.net

In the case of this compound, molecular docking could be used to predict its binding affinity to a range of potential protein targets. The scoring functions would rank different binding poses and provide a quantitative estimate of the strength of the interaction, helping to prioritize the compound for further experimental testing.

Table 2: Illustrative Molecular Docking Results for a Benzimidazole Derivative Against a Kinase Target (Note: This is a hypothetical example to illustrate the type of data generated from docking studies.)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Kinase X | -9.2 |

| Reference Inhibitor | Kinase X | -10.5 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and a receptor. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, docking studies of benzimidazole derivatives have revealed crucial hydrogen bond interactions with amino acid residues in the active site of enzymes like dihydrofolate reductase. rsc.orgrsc.org

For this compound, the amino groups and the nitrogen atoms of the imidazole (B134444) ring are expected to be key hydrogen bond donors and acceptors. Molecular docking simulations would visualize how these functional groups orient themselves within a receptor's binding pocket to form specific interactions with the surrounding amino acid residues, thereby elucidating the mechanism of binding at a molecular level.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR methods, often coupled with molecular docking and other computational techniques, can provide valuable insights for optimizing lead compounds. nih.gov For benzimidazole derivatives, SAR studies have shown that the nature and position of substituents on the benzimidazole ring significantly impact their activity. nih.gov For instance, the introduction of electron-withdrawing groups can enhance antibacterial activity in some cases. researchgate.net

For this compound, in silico SAR studies could involve creating a virtual library of analogs with modifications at the amino groups or the benzimidazole core. By docking these analogs into a target receptor and comparing their predicted binding affinities and interaction patterns, it is possible to derive SAR insights. This can guide the rational design of new derivatives with improved potency and selectivity. For example, a quantitative structure-activity relationship (QSAR) study could be performed to correlate physicochemical properties of the analogs with their predicted activity. nih.govscirp.org

Supramolecular Chemistry and Self Assembly of Benzimidazole Polyamines

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The benzimidazole (B57391) core is an effective guest for various macrocyclic hosts due to its size, hydrophobicity, and peripheral hydrogen-bonding capabilities. Studies on related benzimidazole derivatives with macrocycles like cucurbit[n]urils (Q[n]) and cyclodextrins (β-CD) provide a framework for predicting the behavior of 1H-Benzimidazole-1,5,6-triamine.

Research has shown that the hydrophobic benzene (B151609) portion of benzimidazole derivatives is encapsulated within the hydrophobic cavity of cucurbituril (B1219460) hosts, such as tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net). researchgate.net The stability of these host-guest complexes is significantly enhanced by interactions between the guest's amine or imidazole (B134444) groups and the host's carbonyl portals. researchgate.netnih.gov In the case of this compound, the presence of three amine groups and the two imidazole nitrogens would provide multiple points for strong hydrogen bonding and ion-dipole interactions with the host's portals. This polyvalency is expected to lead to high binding affinities.

The interaction is often a 1:1 binding model, and the formation of these inclusion complexes is typically an enthalpy-driven process. researchgate.netnih.gov Furthermore, encapsulation within a macrocyclic host can alter the physicochemical properties of the guest molecule, such as enhancing its fluorescence and solubility. nih.govrsc.org

| Host Macrocycle | Guest Molecule Type | Primary Driving Forces | Observed Stoichiometry | Ref. |

| Tetramethyl Cucurbit researchgate.neturil (TMeQ researchgate.net) | 2-Heterocyclic Substituted Benzimidazoles | Hydrogen Bonding, Ion-Dipole Interactions | 1:1 | nih.gov |

| Cucurbit nih.govuril (CB7) | Benzimidazole Derivatives | Hydrophobic Encapsulation, Portal Interactions | 1:1 | researchgate.net |

| β-Cyclodextrin (β-CD) | Benzimidazole-terminated Polymers | Host-Guest Inclusion (pH-sensitive) | 1:1 | researchgate.net |

Directed Self-Assembly of Functional Architectures

The multiple hydrogen-bonding sites and potential metal coordination sites on this compound make it an ideal building block for directed self-assembly. By analogy with other functionalized benzimidazoles, this molecule can be used to construct complex, ordered structures like coordination polymers or liquid crystals.

For instance, research on 1H-benzimidazole-5-carboxylic acid has demonstrated its ability to form 2D wave-like layered networks and other heterometallic coordination frameworks when reacted with transition metals (d-block) and lanthanides (f-block). rsc.org The imidazole and carboxylate groups act as ligands, directing the assembly of the structure. It is highly plausible that the three amino groups and the imidazole ring of this compound could similarly act as multidentate ligands to coordinate with metal ions, leading to the formation of unique metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Elucidation of Hydrogen Bonding Networks in Crystalline and Amorphous States

The extensive network of hydrogen bonds is the defining supramolecular feature of this compound. The molecule possesses seven N-H hydrogen bond donors (one from the imidazole ring and two from each of the three amino groups) and two primary hydrogen bond acceptors (the non-protonated imidazole nitrogen). This high density of interacting sites guarantees the formation of a robust and intricate three-dimensional network in the solid state.

In crystalline forms, these interactions would lead to well-defined, repeating patterns. Studies on other substituted benzimidazoles have identified strong O-H···N and N-H···N hydrogen bonds as the primary interactions that dictate crystal packing, often forming chains or sheets. nih.govnih.gov For this compound, one would expect a complex network dominated by N-H···N bonds, linking molecules through both imidazole-to-imidazole and amine-to-imidazole interactions.

The elucidation of these networks relies on experimental techniques like single-crystal X-ray diffraction, supported by computational methods. nih.govnih.gov Theoretical tools such as Density Functional Theory (DFT) and Hirshfeld surface analysis are used to visualize and quantify the various intermolecular interactions, including weaker C-H···π contacts, and to estimate their relative strengths. nih.govnih.gov In the amorphous state, while long-range order is lost, these strong local hydrogen-bonding preferences would persist, defining the material's local structure and properties.

Intermolecular Interactions and Their Influence on Molecular Recognition

Molecular recognition, the specific binding of a substrate to a receptor, is governed by a combination of intermolecular forces. The diverse array of interactions possible for this compound provides a strong basis for its use in molecular recognition applications.

The key interactions include:

Hydrogen Bonding : As detailed above, the multiple N-H donors and N acceptors allow for highly specific and directional binding to complementary molecules. nih.govnih.gov

π-π Stacking : The aromatic benzimidazole core can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of assembled structures.

C-H···π Interactions : Weaker C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, can further stabilize the crystal packing. nih.gov

Ion-Dipole and Electrostatic Interactions : Upon protonation of the basic amine or imidazole sites, the resulting positive charges can engage in strong electrostatic and ion-dipole interactions, for example, with the portals of a cucurbituril host. researchgate.netnih.gov

Hirshfeld surface analysis of related benzimidazoles allows for a quantitative breakdown of these interactions, revealing the percentage of the molecular surface involved in each type of contact (e.g., H···N, H···O, H···C). nih.gov This detailed understanding of intermolecular forces is crucial for designing benzimidazole-based molecules for specific recognition tasks.

Design of Responsive Supramolecular Systems

A key area of modern supramolecular chemistry is the design of "smart" systems that respond to external stimuli, such as pH, light, or temperature. The benzimidazole moiety is particularly well-suited for creating pH-responsive systems due to the basicity of its imidazole nitrogen.

Supramolecular assemblies have been constructed using host-guest interactions between benzimidazole-terminated polymers and cyclodextrins. researchgate.net These systems are stable at neutral pH, where the hydrophobic benzimidazole is securely hosted within the cyclodextrin (B1172386) cavity. However, in an acidic environment (pH below 6), the imidazole nitrogen becomes protonated. The resulting charge and increased hydrophilicity lead to the expulsion of the benzimidazole guest from the host cavity, causing the entire supramolecular structure to disassemble. researchgate.net

Given that this compound contains three additional basic amine groups, its supramolecular assemblies would be expected to exhibit highly sensitive and potentially tunable pH-responsiveness. This property could be harnessed to create drug delivery vehicles that release their cargo in the acidic microenvironments of tumors or specific cellular compartments like lysosomes. researchgate.netnih.gov

Applications in Advanced Materials and Catalysis

Catalytic Applications of 1H-Benzimidazole-1,5,6-triamine and its Derivatives

The catalytic utility of benzimidazole (B57391) derivatives is extensive, ranging from their use as ligands that coordinate with metals to their direct participation as organocatalysts in various chemical transformations.

Benzimidazole derivatives are effective multidentate organic ligands. The introduction of specific functional groups, such as hydroxyl groups, enhances their ability to coordinate with transition metals, forming stable organometallic polymers with potential as industrial catalysts. google.com For instance, 2-(2-hydroxyphenyl)-1H-benzimidazole and its derivatives are recognized for their potential as organic ligands for catalysts in industrial applications. google.com

Chiral benzimidazole-derived guanidines have been synthesized and evaluated as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov These catalysts, readily prepared from 2-chlorobenzimidazole (B1347102) and a chiral amine, have demonstrated good-to-high yields and moderate-to-good enantioselectivities in these asymmetric transformations. nih.gov Similarly, chiral trans-cyclohexanediamine-benzimidazole derivatives serve as effective bifunctional organocatalysts in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles. researchgate.net

The development of metal-free catalytic systems is a significant goal in green chemistry, and benzimidazole derivatives have emerged as promising candidates. Porous ionic polymers based on benzimidazole have been prepared and used as catalysts for CO2 cycloaddition. researchgate.net A series of these polymers with different hydrogen bond donors (-NH2, -OH, -COOH) were synthesized, with the amine-functionalized version (BZI-NH2) showing the highest catalytic activity and recyclability, achieving a 97% yield. researchgate.net The superior performance is attributed to the synergistic effect of the bromide ion, hydrogen bond donors (-NH-, -NH2), and the positively charged nitrogen atom (N+). researchgate.net

Thiamine hydrochloride has been utilized as a reusable organocatalyst for the one-pot synthesis of 1H-benzimidazole derivatives under environmentally friendly aqueous or solvent-free conditions. scirp.org Furthermore, metal-free imidazole-benzimidazole catalysts have been prepared for the oxygen reduction reaction (ORR). nih.gov The selectivity of these catalysts can be tuned by modifying substituents; for example, an electron-withdrawing group like -NO2 favors the reduction of O2 to H2O, while the unsubstituted version is more selective towards H2O2 in alkaline solutions. nih.gov L-proline has also been shown to be an effective organocatalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.net

Table 1: Performance of Benzimidazole-Based Organocatalysts in CO2 Cycloaddition

| Catalyst | Functional Group | Yield (%) | Recyclability |

|---|---|---|---|

| BZI-NH2 | -NH2 | 97 | High |

| BZI-OH | -OH | Lower than BZI-NH2 | Moderate |

| BZI-COOH | -COOH | Lower than BZI-NH2 | Moderate |

Data sourced from research on porous ionic polymers derived from benzimidazole. researchgate.net

Benzimidazole derivatives are also implicated in transfer hydrogenation reactions, a key process in organic synthesis. A one-pot synthesis of 1,2-disubstituted benzimidazoles has been achieved through the transfer hydrogenation of azobenzene, catalyzed by a low-valent nickel complex. rsc.org In this process, benzylamine (B48309) acts as the hydrogen donor. rsc.org This methodology avoids the need for external oxidants, which are typically required in classical benzimidazole synthesis. rsc.org While not directly involving this compound, this demonstrates the role of the broader benzimidazole scaffold in facilitating such catalytic cycles. The catalytic oxidation of NADH to NAD+, a fundamental biological process, can be achieved using organometallic iridium(III) and ruthenium(II) complexes, showcasing the reverse of transfer hydrogenation. nih.gov

Functional Materials Development

The inherent photophysical properties and the ability to interact with various analytes make benzimidazole derivatives excellent building blocks for functional materials, particularly in the realm of chemical and pH sensing.

Benzimidazole-based compounds have been successfully designed as chemosensors for detecting specific metal ions. A novel 'on-off' fluorescent chemosensor for copper ions (Cu2+) was developed from a benzimidazole derivative. nih.gov This sensor demonstrates high selectivity and sensitivity, with a low detection limit of 3.05 × 10⁻⁶ M and a rapid response time of 15 seconds. nih.gov The mechanism involves the formation of a 1:1 complex between the sensor and Cu2+, leading to fluorescence quenching. nih.gov

Similarly, a 'turn-on' fluorescent sensor selective for zinc ions (Zn2+) has been created using a 2,4-di-tert-butyl-6-(5,6-dihydro benzo researchgate.netresearchgate.net imidazo (B10784944) [1,2-c] quinazolin-6-yl)-phenol compound. rsc.org This sensor operates at biological pH and can detect Zn2+ concentrations as low as 39.91 nM within 15-20 seconds. rsc.org The fluorescence is enhanced through a chelation-enhanced fluorescence (CHEF) process. rsc.org Another study reports the development of a fluorescence sensor based on 2-(2-Hydroxyphenyl)-1H-benzimidazole for targeting boronic acids, which has applications in boron neutron capture therapy. mdpi.com

Table 2: Characteristics of Benzimidazole-Based Chemosensors

| Sensor Target | Sensor Type | Detection Limit | Response Time | Mechanism |

|---|---|---|---|---|

| Copper (Cu2+) | 'On-Off' Fluorescence | 3.05 × 10⁻⁶ M | 15 s | Static Quenching |

| Zinc (Zn2+) | 'Turn-On' Fluorescence | 39.91 nM | 15-20 s | CHEF |

This table summarizes the performance of recently developed benzimidazole-based fluorescent chemosensors. nih.govrsc.org

The acidic and basic nitrogen sites within the benzimidazole structure make its derivatives highly sensitive to changes in pH, a property that has been harnessed to create pH-sensing materials. A benzimidazole-based probe, (E)-4-(2-(1H-benzo[d]imidazol-2-yl)vinyl)-N,N-diphenylaniline (BVD), acts as a far-red fluorometric pH sensor. rsc.org It exhibits a strong enhancement in fluorescence emission at 605 nm in acidic conditions, with a pKa value of 4.14, making it suitable for monitoring pH variations in real-time. rsc.org

Another fluorescent probe based on a rhodamine-benzimidazole conjugate, N-(Rhodamine B)-benzimidazole (RB-IM), was developed for selectively sensing protons. researchgate.net This sensor operates via the opening of an intramolecular spiro-ring in acidic media, leading to a fluorescent and colored species. It shows a significant increase in fluorescence intensity from pH 6.7 to 4.4, with a pKa of 5.05, which is ideal for studying acidic organelles within living cells. researchgate.net Furthermore, amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have been synthesized and characterized as novel pH probes. mdpi.com These systems are unionized at neutral pH and transition to monocationic forms at pH values between 3 and 5, accompanied by significant changes in their spectroscopic responses. mdpi.com

Table 3: Properties of Benzimidazole-Based pH Sensors

| Sensor Compound | Sensing Mechanism | pKa | pH Range | Application |

|---|---|---|---|---|

| BVD | Turn-on Fluorescence | 4.14 | 4.52–3.37 | Intracellular Imaging |

| RB-IM | Spiro-ring Opening | 5.05 | 4.7–5.7 (linear) | Imaging Acidic Organelles |

| Amino-substituted derivative | Protonation at Imidazole (B134444) N | 3-5 | 3-5 | Detecting Acidic Conditions |

This table outlines the key features of various benzimidazole-derived pH-sensitive materials. researchgate.netrsc.orgmdpi.com

Applications in Crystal Engineering

The strategic design and construction of crystalline solids, known as crystal engineering, leverages non-covalent interactions to control the assembly of molecules into predictable and functional architectures. Benzimidazole derivatives are valuable building blocks in this field due to their rigid structure and capacity for forming multiple, directional hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com The compound This compound is a particularly promising candidate for crystal engineering applications. Its molecular structure, featuring a planar benzimidazole core and multiple amine groups, provides numerous sites for strong and directional intermolecular interactions.

The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the sp2 nitrogen), while the three amine groups on the benzene (B151609) ring act as potent hydrogen bond donors. This multiplicity of interaction sites allows for the formation of robust and extended supramolecular networks. researchgate.net The self-assembly process can be guided by these interactions to create specific topologies and packing arrangements. For instance, studies on other substituted benzimidazoles have shown that molecules can be linked into chains, sheets, or more complex three-dimensional frameworks through a combination of N-H···N, N-H···O, and C-H···π hydrogen bonds. researchgate.netiucr.org

The arrangement of substituents on the benzimidazole core significantly influences the final crystal structure. The positions of the three amine groups in This compound can direct the formation of intricate hydrogen-bonded patterns, leading to materials with tailored porosity, stability, or host-guest capabilities. The ability of benzimidazole derivatives to form supramolecular assemblies has been harnessed to create materials for sensing, photoluminescence, and the fabrication of nanostructures. researchgate.net The specific geometry and electronic nature of This compound make it an exemplary molecule for exploring novel supramolecular architectures with potentially unique physical and chemical properties.

Polymeric Materials with Enhanced Performance Characteristics (e.g., Polyimides)

The incorporation of rigid, thermally stable heterocyclic units into polymer backbones is a well-established strategy for developing high-performance materials. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical stability, making them suitable for demanding applications in aerospace, protective apparel, and membrane separations. symmtek.com The monomer This compound , by virtue of its rigid benzimidazole core and multiple reactive amine groups, is a prime candidate for creating advanced polymeric materials with superior properties.

One of the most significant applications is in the synthesis of polyimides (PIs), which are renowned for their high strength, thermal stability, and excellent dielectric properties. vt.edu Typically, polyimides are synthesized through the polycondensation of a dianhydride and a diamine. vt.edu Research has demonstrated that incorporating benzimidazole units into the polyimide chain can significantly enhance performance. For example, co-polyimide foams prepared using 2-(4-aminophenyl)-5-aminobenzimidazole (a diamino-benzimidazole) exhibited markedly improved thermal stability and compressive strength compared to conventional polyimides. researchgate.net The introduction of the benzimidazole moiety was shown to increase the glass transition temperature (Tg) and limit the degradation of the polymer at elevated temperatures. researchgate.net

This compound , with its three amine functionalities, can act as a crosslinking agent or a monomer to create a highly networked polymer structure. This crosslinking would lead to materials with:

Enhanced Thermal Stability: The rigid, aromatic structure of the benzimidazole ring system contributes to a high decomposition temperature.

Improved Mechanical Strength: The dense network of covalent bonds resulting from the tri-functional monomer would increase the modulus and strength of the material. researchgate.net

Superior Chemical Resistance: The stable heterocyclic rings and strong intermolecular forces would make the polymer less susceptible to chemical attack.

The table below summarizes the effect of incorporating a benzimidazole-containing diamine on the properties of polyimide foams, illustrating the potential benefits of using a monomer like This compound . researchgate.net

| BIA Content (mol%) | Density (g/cm³) | Glass Transition Temp. (Tg, °C) | Compressive Strength (MPa) |

|---|---|---|---|

| 0 | 0.045 | 278 | 0.30 |

| 10 | 0.052 | 301 | 0.45 |

| 20 | 0.063 | 315 | 0.62 |

| 30 | 0.078 | 327 | 0.75 |

Data derived from studies on co-polyimide foams containing 2-(4-aminophenyl)-5-aminobenzimidazole (BIA). researchgate.net

Covalent Organic Frameworks and Porous Materials for Specific Functions

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and structural regularity make them highly attractive for applications in gas storage, separation, and catalysis. The inherent properties of the benzimidazole ring—its rigidity, thermal stability, and electron-rich nature—make it an excellent component for the design of robust and functional COFs. nbinno.com

The use of benzimidazole-containing monomers allows for the creation of COFs with unique electronic properties. For example, a benzimidazole-based COF has been successfully synthesized and used to embed single-atom Platinum (Pt) sites for visible-light-driven photocatalytic hydrogen evolution. In this application, the benzimidazole units played a crucial role in stabilizing photogenerated electrons, thereby prolonging their lifetime and facilitating their transfer to the active Pt sites for proton reduction. This resulted in a material with a remarkably high hydrogen evolution rate.

The triamine functionality of This compound makes it a highly suitable building block (a "tritopic" linker) for the synthesis of 2D or 3D COFs. The condensation reaction between the amine groups of this monomer and aldehyde groups from a complementary linker (e.g., a trialdehyde) can form a stable, porous framework. The resulting COF would benefit from:

High Porosity and Surface Area: The defined geometry of the linkers creates a predictable and highly porous structure.

Exceptional Stability: The benzimidazole core and the strong covalent bonds (e.g., imine linkages) provide significant thermal and chemical stability.

In-built Functionality: The nitrogen atoms within the benzimidazole rings can act as metal coordination sites, basic catalytic centers, or proton-conductive pathways, embedding specific functions directly into the material's framework.

Corrosion Inhibition Studies: Experimental and Theoretical Aspects

Benzimidazole and its derivatives are widely recognized as highly effective corrosion inhibitors for a variety of metals and alloys, particularly for steel in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The This compound molecule is expected to be an exceptionally potent corrosion inhibitor due to the synergistic effect of its benzimidazole core and multiple amine functional groups.

Experimental Evaluation: The performance of benzimidazole derivatives as corrosion inhibitors is typically assessed using a combination of electrochemical and surface analysis techniques.

Weight Loss Method: This straightforward method involves measuring the mass loss of a metal coupon after immersion in a corrosive solution with and without the inhibitor. It provides a direct measure of the corrosion rate and inhibition efficiency.

Electrochemical Techniques: Potentiodynamic polarization (Tafel plots) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for investigating the mechanism of inhibition. Tafel plots can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). researchgate.net EIS studies provide information on the charge transfer resistance and the properties of the protective film formed on the metal surface. Benzimidazoles typically act as mixed-type inhibitors. researchgate.net

Theoretical Aspects and Mechanism: The protective action of benzimidazole inhibitors occurs via adsorption onto the metal surface. This adsorption can involve:

Physisorption: Electrostatic interaction between the protonated benzimidazole molecule (in acidic solution) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption: The sharing of electrons between the π-electrons of the aromatic system and the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.

This compound possesses multiple active centers for adsorption: the two nitrogen atoms of the imidazole ring and the three nitrogen atoms of the amine substituents. This abundance of electron-rich centers significantly enhances its ability to coordinate strongly with the metal surface, leading to a denser and more stable protective film. Theoretical studies using Density Functional Theory (DFT) are often employed to correlate the molecular structure of inhibitors with their performance. These calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively, providing insight into the adsorption mechanism.

The table below lists various benzimidazole derivatives and their reported inhibition efficiencies, underscoring the class's effectiveness.

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (η%) |

|---|---|---|---|

| 2-Mercaptobenzimidazole | Copper | 0.5 M HCl | 91.6% |

| 2-Aminobenzimidazole (B67599) | Pure Iron | 1 M HCl | 70.64–78.28% |

| 2-Hydroxybenzimidazole | Pure Iron | 1 M HCl | 51.88–58.05% |

| 2-(2-Pyridil)benzimidazole | Pure Iron | 1 M HCl | 62.84–69.83% |

Data compiled from a review on benzimidazole corrosion inhibitors.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Atom Economy and Regioselectivity

The synthesis of polysubstituted benzimidazoles, particularly those with multiple amino groups, presents significant challenges in achieving high yields, regioselectivity, and atom economy. Traditional methods for benzimidazole (B57391) synthesis often involve multi-step procedures with harsh reaction conditions and the generation of substantial waste. elsevierpure.combldpharm.com Green chemistry principles are increasingly guiding the development of more sustainable synthetic pathways. nih.gov

Future research will likely focus on the development of novel, one-pot synthetic routes to 1H-Benzimidazole-1,5,6-triamine and related compounds. This includes the use of environmentally benign solvents, recyclable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. thermofisher.com A key challenge lies in controlling the regioselective introduction of the three amino groups onto the benzimidazole core. Strategies employing advanced catalytic systems, such as those based on palladium, are being explored to achieve high regioselectivity in the functionalization of the benzimidazole ring. chemicalbook.com The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, will be a critical metric for evaluating the efficiency of new synthetic methods. lookchem.comacs.org

Table 1: Comparison of Synthetic Methodologies for Substituted Benzimidazoles

| Methodology | Advantages | Disadvantages | Key Research Focus |

| Classical Condensation | Well-established, readily available starting materials. | Harsh conditions, often low yields, poor atom economy. | Optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. thermofisher.com | Specialized equipment required. | Development of solvent-free microwave protocols. |

| Catalytic C-N Coupling | High regioselectivity, milder conditions. chemicalbook.com | Cost of catalysts, potential for metal contamination. | Use of earth-abundant metal catalysts, catalyst recycling. |

| Green Synthetic Routes | Environmentally friendly, reduced waste. nih.gov | May require development of new catalysts and solvents. | Exploration of bio-based solvents and catalysts. |

Exploration of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced in-situ characterization techniques offer the potential to monitor reaction progress in real-time, providing valuable insights into the formation of intermediates and byproducts.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction. mdpi.com For instance, in-situ FTIR has been successfully used to monitor the formation of diazonium salts, which can be precursors in some heterocyclic synthesis pathways. mdpi.com The application of such techniques to the synthesis of multi-amino-benzimidazoles would enable precise control over reaction parameters, leading to improved process efficiency and safety. In-situ microscopy is another powerful tool that can provide real-time information on particle size and morphology during crystallization processes. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Design and Property Prediction

The vast chemical space of substituted benzimidazoles makes the experimental screening of all possible derivatives for desired properties a time-consuming and expensive endeavor. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials with tailored properties. rsc.org

In the context of this compound and its analogues, ML models can be trained on existing experimental and computational data to predict a range of properties, including electronic structure, binding affinities to target proteins, and performance in materials applications. lookchem.commdpi.comnih.govnih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of multi-amino-benzimidazoles with their biological activity. researchgate.net Furthermore, generative ML models can be used to design novel benzimidazole derivatives with optimized properties. The integration of computational screening and experimental validation will be a key strategy in the future exploration of this class of compounds. nih.govnih.gov

Table 2: Applications of Machine Learning in Benzimidazole Research

| Application Area | Machine Learning Technique | Predicted Properties | Potential Impact |

| Drug Discovery | QSAR, Deep Neural Networks | Binding affinity, ADME/Tox properties. researchgate.net | Accelerated identification of drug candidates. |

| Materials Science | Regression Models, Generative Models | Electronic properties, band gap, charge mobility. | Design of novel organic electronic materials. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Reaction yield, selectivity. rsc.org | More efficient and sustainable chemical synthesis. |

Expanding Applications in Emerging Fields of Materials Science and Sustainable Chemistry

The unique electronic and structural features of this compound, with its multiple amino groups capable of hydrogen bonding and metal coordination, make it a promising candidate for applications in various emerging fields.

In materials science, polyamino-substituted benzimidazoles could serve as building blocks for the synthesis of novel polymers and metal-organic frameworks (MOFs). These materials may exhibit interesting electronic, optical, and catalytic properties. For instance, benzimidazole derivatives have already shown promise as n-type semiconductors in organic field-effect transistors. elsevierpure.com The introduction of multiple amino groups could further tune these properties. In the realm of sustainable chemistry, these compounds could be explored as corrosion inhibitors, ligands for catalysts in green chemical transformations, or as components of advanced membranes for separations. The ability of the amino groups to interact with metal ions also suggests potential applications in sensing and environmental remediation.

Fundamental Understanding of Structure-Property Relationships in Complex Multi-Amino-Benzimidazoles

A fundamental understanding of the relationship between the molecular structure of complex multi-amino-benzimidazoles and their macroscopic properties is essential for their rational design and application. The number and position of the amino groups on the benzimidazole core, as well as the nature of any other substituents, will have a profound impact on the molecule's electronic structure, intermolecular interactions, and ultimately, its function.